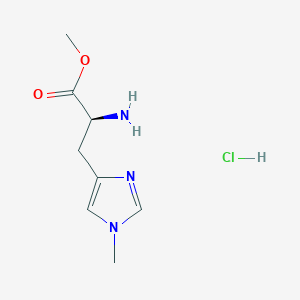
H-His(1-Me)-OMe HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-His(1-Me)-OMe HCl, also known as 1-Methyl-L-histidine hydrochloride, is a derivative of histidine, an essential amino acid. This compound is characterized by the presence of a methyl group at the first position of the histidine molecule and a methoxy group at the carboxyl end, forming a hydrochloride salt. It is primarily used in biochemical research and proteomics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-His(1-Me)-OMe HCl typically involves the methylation of histidine followed by esterification and subsequent conversion to the hydrochloride salt. The process can be summarized as follows:
Methylation: Histidine is methylated at the first position using methyl iodide in the presence of a base such as sodium hydroxide.
Esterification: The carboxyl group of the methylated histidine is esterified using methanol and a catalyst like sulfuric acid.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of histidine are methylated using industrial-grade methyl iodide and sodium hydroxide.
Continuous Esterification: The esterification process is carried out in continuous reactors to ensure high yield and purity.
Purification and Crystallization: The final product is purified through crystallization and filtration to obtain high-purity this compound.
化学反应分析
Types of Reactions
H-His(1-Me)-OMe HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.
Substitution: Halogens (chlorine, bromine); often in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
H-His(1-Me)-OMe HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein structure and function, particularly in the context of histidine-containing proteins.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialized biochemical reagents and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of H-His(1-Me)-OMe HCl involves its interaction with specific molecular targets, primarily proteins and enzymes. The methyl group at the first position of histidine can influence the binding affinity and specificity of the compound towards its targets. This can result in modulation of enzymatic activity and protein-protein interactions, affecting various biochemical pathways.
相似化合物的比较
H-His(1-Me)-OMe HCl can be compared with other histidine derivatives such as:
1-Methyl-L-histidine: Similar structure but lacks the methoxy group.
3-Methyl-L-histidine: Methyl group at the third position instead of the first.
Histidine Methyl Ester: Lacks the methyl group at the first position but has the ester group.
Uniqueness
This compound is unique due to the presence of both the methyl and methoxy groups, which can significantly alter its chemical properties and biological activity compared to other histidine derivatives.
属性
IUPAC Name |
methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-11-4-6(10-5-11)3-7(9)8(12)13-2;/h4-5,7H,3,9H2,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLXZYBGSICACM-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@@H](C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
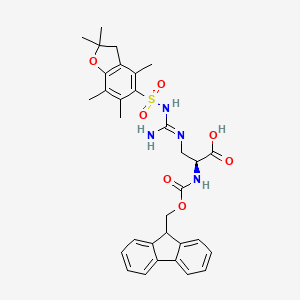
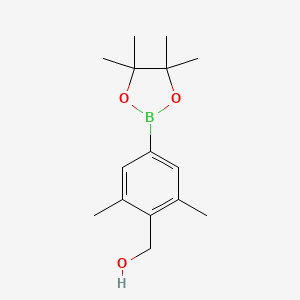
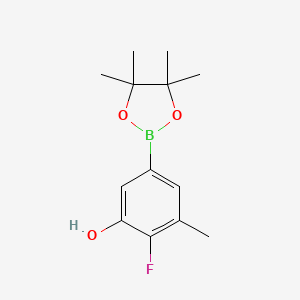
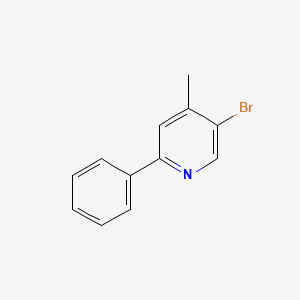
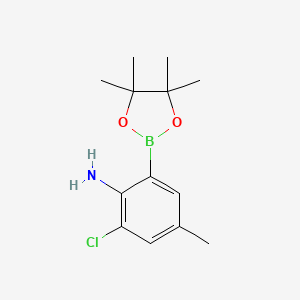
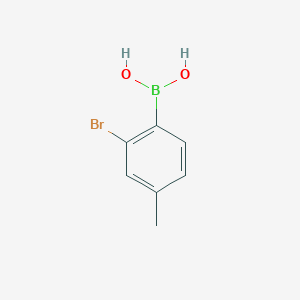
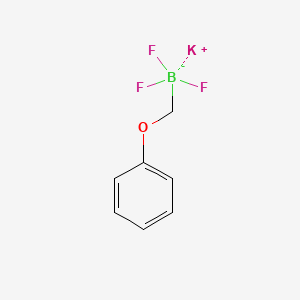

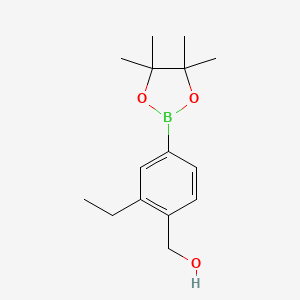
![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B6342782.png)
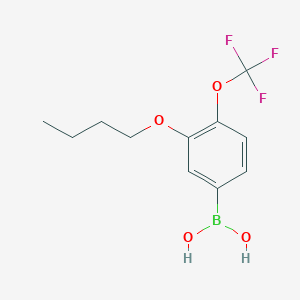

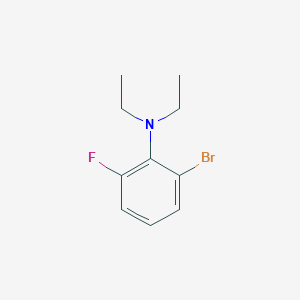
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B6342818.png)
